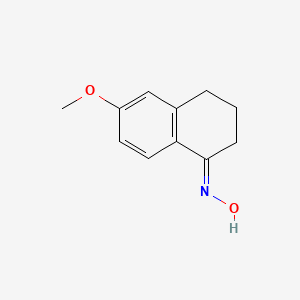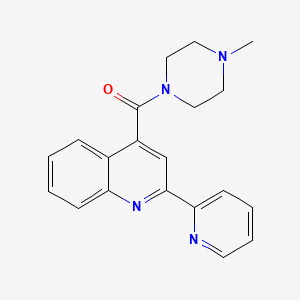![molecular formula C20H19N5O B2635722 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1226441-73-1](/img/structure/B2635722.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzimidazole, a phenyl group, a pyrazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . These techniques would provide information about the functional groups present and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzimidazole group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques would provide information about the functional groups present and the overall structure of the molecule.Applications De Recherche Scientifique
Anticancer Potential
The benzimidazole core in this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, evaluating cytotoxicity and growth inhibition. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .
Anti-Inflammatory Properties
The pyrazole-3-carboxamide moiety suggests anti-inflammatory activity. Investigations into its ability to modulate inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .
Antimicrobial Applications
Given the structural features, this compound may exhibit antimicrobial properties. Researchers have studied its effects against bacteria, fungi, and other pathogens. Understanding its mode of action and specificity could lead to novel antimicrobial agents .
Pain Management and Analgesia
Imidazole derivatives often interact with neurotransmitter receptors. This compound’s benzimidazole component might influence pain perception pathways. Investigating its potential as an analgesic could be worthwhile .
Metal Chelation and Coordination Chemistry
The nitrogen-rich heterocyclic rings in this compound could serve as ligands for metal ions. Researchers have explored its coordination behavior with transition metals. Applications include catalysis, sensors, and metal-based therapies .
Photophysical Properties for Optoelectronics
Imidazole-containing compounds have been studied for their photophysical properties. This compound’s absorption and emission characteristics may find applications in optoelectronic devices, such as OLEDs or solar cells .
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a benzimidazole core have been found to target a variety of biological receptors and enzymes .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a broad range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-11-10-18(24-25)20(26)21-15-7-5-6-14(12-15)19-22-16-8-3-4-9-17(16)23-19/h3-13H,1-2H3,(H,21,26)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLZFIFDEGSATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-[3-cyano-6-pyridin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)


![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)



![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)
![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)